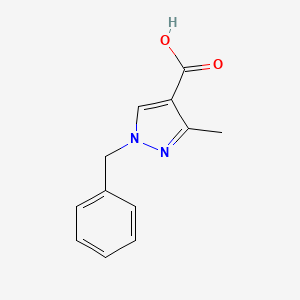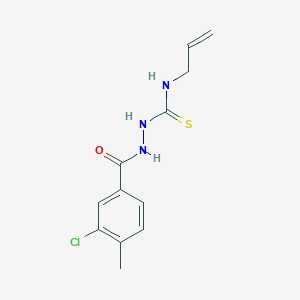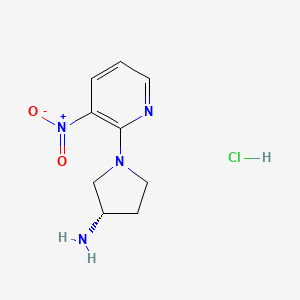
1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” is an organic compound . It is a solid substance and is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole compounds, including “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid”, involves several methods. One common method is the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” consists of a benzyl group attached to the 1-position of a 3-methyl-1H-pyrazole-4-carboxylic acid . The molecular weight of this compound is 216.24 .Chemical Reactions Analysis
Pyrazole compounds, including “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid”, are involved in several chemical reactions. For instance, they can undergo a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton .Physical And Chemical Properties Analysis
“1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Applications De Recherche Scientifique
Synthesis and Reactivity
1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid is a versatile chemical precursor utilized in various synthesis and functionalization reactions. For instance, it has been involved in the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with binucleophiles such as 1,2-diaminoethane, demonstrating its potential in creating a wide range of compounds with potential pharmaceutical applications (Yıldırım, Kandemirli, & Akçamur, 2005). Further, its conversion into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenol derivatives underlines its chemical flexibility and relevance in synthetic chemistry (Yıldırım & Kandemirli, 2006).
Corrosion Inhibition
Derivatives of 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid have been investigated for their potential as corrosion inhibitors. The use of pyrazole derivatives in molar hydrochloric acid has shown significant reduction in corrosion rates, indicating their utility in protecting steel and other metals from corrosive environments (Herrag et al., 2007).
Coordination Chemistry
The compound and its derivatives have been used in coordination chemistry to create novel complexes. For example, mononuclear CuII/CoII coordination complexes were synthesized from pyrazole-dicarboxylate acid derivatives, showcasing the ability of these compounds to act as ligands and form stable complexes with transition metals (Radi et al., 2015).
Nonlinear Optical Materials
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, derived from the 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid framework, have been explored for their nonlinear optical properties. Such studies reveal the potential of these compounds in optical limiting applications, underlining the broad applicability of 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives in advanced material sciences (Chandrakantha et al., 2013).
Antimicrobial Activities
Compounds synthesized from 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid have been tested for antimicrobial activities. Research has shown that certain derivatives exhibit significant antibacterial and antifungal properties, highlighting the potential for these compounds in developing new antimicrobial agents (Siddiqui et al., 2013).
Orientations Futures
The future directions of “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” could involve its use in the synthesis of more complex organic compounds. Pyrazole derivatives have shown potential in various areas, including as γ-secretase modulators and as potential JAK2 inhibitors for myeloproliferative disorders therapy .
Propriétés
IUPAC Name |
1-benzyl-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(12(15)16)8-14(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBUHXANSADUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
54815-29-1 | |
| Record name | 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2985940.png)

![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)


![7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2985950.png)
![N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985952.png)

![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2985956.png)
![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)